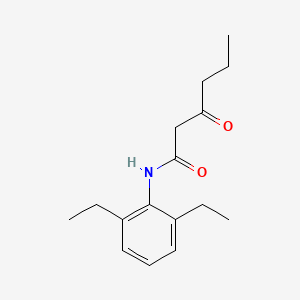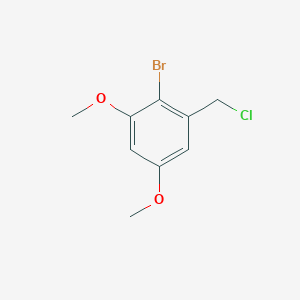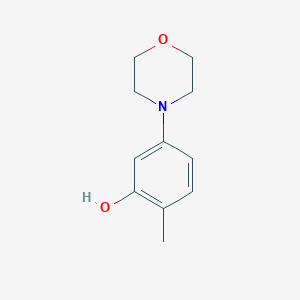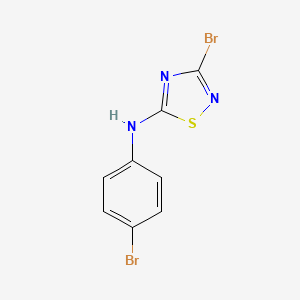![molecular formula C14H18O2 B14321373 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol CAS No. 105705-98-4](/img/structure/B14321373.png)
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is a bicyclic organic compound characterized by a spiro carbon atom that connects two ring systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclohexanone with indene derivatives in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of various functional groups, such as halides, hydroxyl groups, or alkyl groups.
Applications De Recherche Scientifique
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one
- 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-3’-ylidene
Uniqueness
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-5’,7’-diol is unique due to its specific diol functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
105705-98-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
spiro[1,2-dihydroindene-3,1'-cyclohexane]-4,6-diol |
InChI |
InChI=1S/C14H18O2/c15-11-8-10-4-7-14(5-2-1-3-6-14)13(10)12(16)9-11/h8-9,15-16H,1-7H2 |
Clé InChI |
DJMJKPIOHKKBLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCC3=C2C(=CC(=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)

![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)


![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14321320.png)

![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![2-[Hydroxy(phenyl)methyl]-3-iodo-1-phenylprop-2-en-1-one](/img/structure/B14321336.png)



![4-{2-[(Dimethylamino)methyl]-4,5-dimethylphenyl}but-3-en-2-one](/img/structure/B14321353.png)
